molecular formula C24H20ClN7O3 B6563740 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methoxyphenoxy)acetamide CAS No. 1007172-63-5

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methoxyphenoxy)acetamide

Cat. No.: B6563740
CAS No.: 1007172-63-5
M. Wt: 489.9 g/mol
InChI Key: UFEWGRHPEQSOBF-UHFFFAOYSA-N
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Description

The compound N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(2-methoxyphenoxy)acetamide features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for mimicking purine bases, enabling interactions with enzymes and receptors . Key structural elements include:

  • 3-Methyl group on pyrazole: Modulates electronic properties and steric effects.
  • 2-(2-Methoxyphenoxy)acetamide side chain: Introduces hydrogen-bonding capability via the methoxy and amide groups, which may improve solubility and pharmacokinetics.

Properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O3/c1-15-10-21(29-22(33)13-35-20-9-4-3-8-19(20)34-2)32(30-15)24-18-12-28-31(23(18)26-14-27-24)17-7-5-6-16(25)11-17/h3-12,14H,13H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEWGRHPEQSOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2OC)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Core Structure Variations

Compound Name/ID Core Structure Key Substituents Biological Activity/Application
Target Compound Pyrazolo[3,4-d]pyrimidine 3-Chlorophenyl, 3-methyl, 2-(2-methoxyphenoxy)acetamide Inferred antitumor/kinase inhibition
Compound Pyrazole 4-Chlorophenyl, 3-cyano, chloroacetamide Insecticide derivative (Fipronil analog)
Compound Pyrazolo[3,4-d]pyrimidine 3-Chlorophenyl, N-methylacetamide Undisclosed (structural analog)
Compound Pyrazolo[3,4-b]pyridin-6(7H)-one 4-Chlorophenyl, phenyl, methyl Synthetic intermediate

Key Insight: The pyrazolo[3,4-d]pyrimidine core in the target compound and allows purine-like interactions, contrasting with the simpler pyrazole in .

Substituent Effects

  • Chlorophenyl Position: The 3-chlorophenyl group in the target compound vs.
  • Acetamide Side Chain: The 2-(2-methoxyphenoxy)acetamide in the target compound introduces π-π stacking capability (methoxyphenyl) and hydrogen bonding (amide), unlike the N-methylacetamide in . highlights α-chloroacetamides as reactive intermediates, suggesting the target compound’s side chain may enhance stability compared to chloro-substituted analogs .

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding: The methoxy and amide groups in the target compound provide hydrogen-bond donors/acceptors absent in ’s chloroacetamide, improving target engagement .
  • Metabolic Stability : Methoxy groups are prone to demethylation, but the bulky pyrazolo[3,4-d]pyrimidine core may slow hepatic metabolism compared to simpler pyrazoles .

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